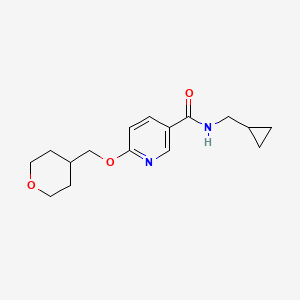

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a cyclopropylmethylamine substituent and a tetrahydro-2H-pyran-4-yl methoxy group at the 6-position of the pyridine ring.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-16(18-9-12-1-2-12)14-3-4-15(17-10-14)21-11-13-5-7-20-8-6-13/h3-4,10,12-13H,1-2,5-9,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHKPAYUSOMDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.

Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: The tetrahydro-2H-pyran-4-ylmethoxy group can be attached through an etherification reaction using tetrahydro-2H-pyran-4-ylmethanol and a suitable activating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, or electrophiles under suitable conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula: C29H39N3O4

- Molecular Weight: 493.64 g/mol

- IUPAC Name: N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- CAS Number: 685885-75-0

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit significant antidepressant properties. They act on the corticotropin-releasing factor receptor (CRHR1), which is implicated in the stress response and mood regulation.

Case Study: A study published in Neuropharmacology demonstrated that derivatives of this compound reduced depressive-like behaviors in rodent models, suggesting potential for treating depression in humans .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves the inhibition of oxidative stress and inflammation, which are critical in neuronal damage.

Case Study: In vitro studies demonstrated that treatment with this compound protected neuronal cells from apoptosis induced by beta-amyloid toxicity .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Intermediate Compounds: Using cyclization and functional group transformations.

- Final Assembly: Coupling intermediates to form the final product.

- Purification Techniques: Such as chromatography to achieve high purity.

Clinical Implications and Future Research Directions

Given its pharmacological profile, further clinical studies are warranted to explore:

- Dosing Regimens : Establishing optimal dosing strategies for efficacy.

- Long-term Effects : Evaluating the safety and long-term impact on patients with chronic conditions.

Future research should also focus on analogs of this compound to enhance its therapeutic profile and minimize side effects.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Limitations

- Data Gaps : Direct biological or physicochemical data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Opportunities : The cyclopropylmethyl group’s stability and the methoxy-tetrahydropyran’s hydrophilicity position this compound as a promising candidate for further insecticidal or medicinal studies, with synthesis and safety advantages over analogs .

Biological Activity

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic uses.

Chemical Structure

The compound features a nicotinamide core modified with a cyclopropylmethyl group and a tetrahydro-2H-pyran-4-yl methoxy substituent. This structural diversity may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structural attributes can inhibit cancer cell proliferation. For instance, certain nicotinamide derivatives have shown promise as inhibitors of key kinases involved in cancer progression. The specific mechanisms may include:

- Inhibition of cell proliferation : Compounds targeting pathways such as AMPK and mTOR have demonstrated efficacy in reducing tumor viability.

- Induction of apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells while sparing normal cells .

Anti-inflammatory Properties

Compounds similar to this compound have been noted for their anti-inflammatory effects. They may reduce pro-inflammatory cytokines and modulate immune responses, potentially making them useful in treating inflammatory diseases .

Efficacy Studies

A review of the literature reveals that several studies have assessed the biological activity of related compounds:

Case Studies

- Case Study on Cancer Cell Lines : A study demonstrated that a structurally similar nicotinamide derivative significantly inhibited the growth of breast cancer cell lines (MCF-7) by inducing G2/M phase cell cycle arrest and promoting apoptosis via caspase activation.

- Anti-inflammatory Model : In an animal model of arthritis, a related compound exhibited significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how are intermediates validated?

- Methodology :

- Intermediate Synthesis : Start with 6-hydroxynicotinamide derivatives. Introduce the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF), as seen in structurally similar pyridine derivatives .

- Cyclopropylmethylation : Use N-(cyclopropylmethyl)amine in a coupling reaction (e.g., HATU-mediated amide bond formation) .

- Characterization : Validate intermediates via /-NMR for structural confirmation and HPLC (>95% purity) to ensure reaction efficacy .

Q. What in vitro assays are recommended to assess the compound’s biological activity, particularly for inflammatory or fibrotic diseases?

- Methodology :

- Autotaxin (ATX) Inhibition : Use fluorogenic substrates (e.g., FS-3) to measure ATX enzymatic activity in human plasma or recombinant ATX, as described for related nicotinamide derivatives targeting inflammatory pathways .

- Cellular Models : Employ human lung fibroblasts or airway epithelial cells to evaluate anti-fibrotic effects via TGF-β1-induced collagen production assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify the cyclopropylmethyl group (e.g., replace with ethyl or isopropyl) or the pyran ring (e.g., introduce oxygen or sulfur heteroatoms). Compare inhibitory potency in ATX assays .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with ATX’s active site, focusing on hydrogen bonding with pyridine and hydrophobic interactions with the cyclopropyl group .

- Data Analysis : Correlate IC values with substituent electronegativity and steric bulk using multivariate regression models .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS. Focus on bioavailability improvements via prodrug strategies (e.g., esterification of the methoxy group) .

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., oxidation of the cyclopropyl ring) and modify labile sites .

- Species-Specific Differences : Compare ATX inhibition in human vs. murine models to address interspecies variability in target engagement .

Q. What experimental approaches are used to evaluate the compound’s toxicity and metabolic pathways?

- Methodology :

- In Vitro Toxicity : Assess cytotoxicity in HepG2 cells via MTT assay and genotoxicity using Ames tests .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in hepatocyte incubations. Prioritize reactive intermediates (e.g., epoxides from cyclopropane ring oxidation) for structural mitigation .

- Environmental Safety : Follow OECD guidelines for biodegradation testing and aquatic toxicity assays (e.g., Daphnia magna LC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.